N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea
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Overview
Description
N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea is a chemical compound with the molecular formula C16H16N2O2S and a molar mass of 300.38 g/mol . This compound is known for its unique structure, which includes a thiourea group and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea typically involves the reaction of 3-methoxyaniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea
- N-(4-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea
Uniqueness
N-(3-methoxyphenyl)-N'-(2-methylbenzoyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it more versatile in various applications compared to similar compounds .
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-6-3-4-9-14(11)15(19)18-16(21)17-12-7-5-8-13(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21) |
InChI Key |
CAKOTOAHXFYCPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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